molecular formula C14H15NO4S B5074357 2-(1-Benzofuran-2-carbonylamino)-4-methylsulfanylbutanoic acid

2-(1-Benzofuran-2-carbonylamino)-4-methylsulfanylbutanoic acid

Cat. No.: B5074357
M. Wt: 293.34 g/mol
InChI Key: XAGVSTMCXVQXBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Benzofuran-2-carbonylamino)-4-methylsulfanylbutanoic acid is a complex organic compound that features a benzofuran ring, a carbonyl group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzofuran-2-carbonylamino)-4-methylsulfanylbutanoic acid typically involves multiple steps. One common method starts with the preparation of benzofuran-2-carbonyl chloride, which is then reacted with an appropriate amine to form the desired amide. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzofuran-2-carbonylamino)-4-methylsulfanylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Electrophiles such as bromine or nitronium ions

Major Products Formed

Scientific Research Applications

2-(1-Benzofuran-2-carbonylamino)-4-methylsulfanylbutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Benzofuran-2-carbonylamino)-4-methylsulfanylbutanoic acid involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, while the carbonyl and methylsulfanyl groups can form hydrogen bonds and hydrophobic interactions with proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzofuran-2-carbonyl chloride
  • Benzofuran-2-carboxylic acid
  • 2-(1-Benzofuran-2-carbonyl)pyridine

Uniqueness

2-(1-Benzofuran-2-carbonylamino)-4-methylsulfanylbutanoic acid is unique due to the presence of both a benzofuran ring and a methylsulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(1-benzofuran-2-carbonylamino)-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c1-20-7-6-10(14(17)18)15-13(16)12-8-9-4-2-3-5-11(9)19-12/h2-5,8,10H,6-7H2,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGVSTMCXVQXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1=CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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